Arsanilic acid chemical structure and properties
Arsanilic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsanilic acid, also known as (4-aminophenyl)arsonic acid, is an organoarsenic compound that has historically been used in veterinary medicine as a feed additive to promote growth in poultry and swine and to control dysentery.[1] While its use has been curtailed in many regions due to concerns about arsenic toxicity, arsanilic acid and its derivatives continue to be of interest to researchers for their biological activities and chemical properties. This guide provides an in-depth overview of the chemical structure, properties, synthesis, biological effects, and analytical methods related to arsanilic acid.
Chemical Structure and Properties
Arsanilic acid is an aromatic compound containing both an amino group and an arsonic acid functional group. It exists as a white to yellowish crystalline solid and is slightly soluble in cold water but more soluble in hot water and alkaline solutions.[2]
Table 1: Chemical and Physical Properties of Arsanilic Acid
| Property | Value | Reference(s) |
| IUPAC Name | (4-aminophenyl)arsonic acid | [2] |
| Synonyms | p-Arsanilic acid, 4-Aminobenzenearsonic acid | [3] |
| CAS Number | 98-50-0 | [2][3] |
| Molecular Formula | C₆H₈AsNO₃ | [2][3] |
| Molecular Weight | 217.06 g/mol | [2][3] |
| Appearance | White to yellowish crystalline solid | [2] |
| Melting Point | 232 °C (decomposes) | [1][2] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and solutions of alkali carbonates; insoluble in acetone, chloroform, and ether. | [2] |
| pKa | 4.17 | [4] |
Synthesis of Arsanilic Acid
The primary method for synthesizing arsanilic acid is the Béchamp reaction, which involves the electrophilic aromatic substitution of aniline with arsenic acid.[5]
Experimental Protocol: Synthesis via Béchamp Reaction
This protocol is adapted from Organic Syntheses.
Materials:
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Aniline
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Arsenic acid (H₃AsO₄)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated
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Decolorizing carbon
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1 L three-necked round-bottom flask
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Mechanical stirrer
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Thermometer
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Condenser
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Heating mantle or oil bath
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Separatory funnel
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Filtration apparatus
Procedure:
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In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine 186 g (2.0 mol) of aniline and 217 g (1.0 mol) of arsenic acid.
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Heat the mixture with stirring in an oil bath to 155-160 °C. Maintain this temperature for 4-5 hours. Water will distill from the reaction mixture.
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After the heating period, allow the mixture to cool slightly and then pour it into 1 L of water.
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Make the solution alkaline by the gradual addition of a concentrated sodium hydroxide solution until the arsanilic acid dissolves.
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Add 10 g of decolorizing carbon, heat the solution to boiling for 15 minutes, and then filter hot to remove the carbon and other insoluble impurities.
-
Acidify the hot filtrate with concentrated hydrochloric acid until the arsanilic acid precipitates. The pH should be carefully adjusted to the isoelectric point to maximize precipitation.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the crystalline arsanilic acid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C.
Logical Relationship: Synthesis of Arsanilic Acid
Caption: Workflow for the synthesis of arsanilic acid via the Béchamp reaction.
Biological Effects and Signaling Pathways
Arsanilic acid has been shown to induce apoptosis (programmed cell death) in various cell types. Studies in rat kidney epithelial cells (NRK-52E) have elucidated a signaling pathway involving oxidative stress and caspase activation.
Arsanilic Acid-Induced Apoptosis
Exposure of NRK-52E cells to arsanilic acid leads to an increase in reactive oxygen species (ROS), which in turn causes a loss of mitochondrial membrane potential (ΔΨm). This disruption of the mitochondria triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to apoptosis.
Signaling Pathway: Arsanilic Acid-Induced Apoptosis
Caption: Signaling pathway of arsanilic acid-induced apoptosis.
Experimental Protocols for Studying Apoptosis
1. Cell Viability Assessment (MTT Assay)
This protocol provides a general method for assessing cell viability after treatment with arsanilic acid.
Materials:
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NRK-52E cells (or other cell line of interest)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Arsanilic acid stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of arsanilic acid for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled nucleotides, available in commercial kits)
-
Fluorescence microscope
Procedure:
-
Treat cells with arsanilic acid as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
3. Western Blot for Caspase Activation
This method is used to detect the cleavage and activation of caspases.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
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SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.
Experimental Workflow: Investigating Arsanilic Acid-Induced Apoptosis
Caption: Experimental workflow for studying the apoptotic effects of arsanilic acid.
Mechanism of Action as a Growth Promoter
The growth-promoting effects of arsanilic acid in livestock are believed to be mediated through the modulation of the gut microbiota, similar to the action of some antibiotics. By altering the composition and activity of intestinal microorganisms, arsanilic acid may reduce the population of pathogenic or growth-depressing bacteria, leading to improved nutrient utilization and overall animal health.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common and reliable method for the detection and quantification of arsanilic acid in various matrices, particularly in animal feed.
Experimental Protocol: HPLC Analysis of Arsanilic Acid in Animal Feed
This protocol provides a general guideline for the HPLC analysis of arsanilic acid.
Materials:
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Animal feed sample
-
Extraction solvent (e.g., methanol/water mixture)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of a buffer like phosphate or acetate and an organic modifier like methanol or acetonitrile, adjusted to an appropriate pH)
-
Arsanilic acid standard
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Procedure:
-
Sample Extraction: Homogenize the animal feed sample. Extract a known weight of the sample with the extraction solvent by shaking or sonication.
-
Cleanup: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer/organic modifier mixture. A common mobile phase is a phosphate buffer/methanol mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for arsanilic acid (approximately 245 nm).
-
Injection Volume: 20 µL.
-
-
-
Quantification: Prepare a calibration curve using standard solutions of arsanilic acid of known concentrations. Inject the standards and the sample extract into the HPLC system. Identify the arsanilic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of arsanilic acid in the sample by comparing its peak area to the calibration curve.
Conclusion
Arsanilic acid is an organoarsenic compound with a rich history in veterinary medicine and continued relevance in chemical and biological research. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and biological effects, including a key signaling pathway in apoptosis. The experimental protocols outlined herein offer a starting point for researchers and scientists to investigate the multifaceted nature of this compound. As with all arsenic-containing compounds, appropriate safety precautions must be taken during handling and experimentation.
